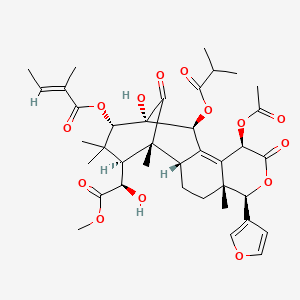
Augustineolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Augustineolide is a natural product found in Swietenia macrophylla with data available.
Applications De Recherche Scientifique
Medicinal Applications
Anticancer Properties
Augustineolide has been studied for its potential anticancer effects. Research indicates that it exhibits cytotoxic activity against various cancer cell lines. For instance, studies have demonstrated its effectiveness against HepG2 liver cancer cells, showing an IC50 value of 2.57 µM, indicating significant potency in inhibiting cell proliferation .
Mechanisms of Action
The mechanisms through which this compound exerts its anticancer effects include:
- Induction of apoptosis in cancer cells.
- Modulation of signaling pathways related to cell survival and proliferation.
- Inhibition of angiogenesis, which is critical for tumor growth and metastasis.
Case Study: Hepatocellular Carcinoma
In vivo experiments have shown that this compound can reduce tumor growth in models of hepatocellular carcinoma without significant toxicity to major organs . This highlights its potential as a therapeutic agent in cancer treatment.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
| Salmonella typhimurium | 12 µg/mL |
Agricultural Applications
Pesticidal Properties
Research indicates that this compound can be utilized as a natural pesticide due to its insecticidal properties. It has shown effectiveness in repelling pests while being less harmful to beneficial insects compared to synthetic pesticides .
Case Study: Pest Management
Field trials have demonstrated that crops treated with this compound exhibit reduced pest populations and improved yield compared to untreated controls. This suggests its potential role in sustainable agriculture practices.
Food Science Applications
Antioxidant Activity
this compound possesses significant antioxidant properties, which can be beneficial in food preservation. Its ability to scavenge free radicals makes it a candidate for natural preservatives in food products .
Table 2: Antioxidant Activity of this compound
| Test Method | IC50 Value (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 20 |
| ABTS Assay | 15 |
Future Directions and Research Needs
Despite the promising applications of this compound, further research is necessary to fully understand its mechanisms, optimize extraction methods, and evaluate its safety profile for human consumption and environmental impact. Future studies should focus on:
- Long-term toxicity assessments.
- Clinical trials for therapeutic applications.
- Development of formulations for agricultural use.
Propriétés
Formule moléculaire |
C38H48O14 |
|---|---|
Poids moléculaire |
728.8 g/mol |
Nom IUPAC |
[(1R,2S,5R,6R,9R,12S,13S,14S,16S)-9-acetyloxy-6-(furan-3-yl)-13-hydroxy-16-[(1R)-1-hydroxy-2-methoxy-2-oxoethyl]-1,5,15,15-tetramethyl-12-(2-methylpropanoyloxy)-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-14-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C38H48O14/c1-11-18(4)30(42)52-34-35(6,7)26(24(40)31(43)47-10)37(9)21-12-14-36(8)23(22(21)28(38(34,46)33(37)45)51-29(41)17(2)3)25(49-19(5)39)32(44)50-27(36)20-13-15-48-16-20/h11,13,15-17,21,24-28,34,40,46H,12,14H2,1-10H3/b18-11+/t21-,24+,25+,26-,27-,28-,34-,36+,37+,38-/m0/s1 |
Clé InChI |
AKBCEXILHLAVQT-KBUPBLQRSA-N |
SMILES isomérique |
C/C=C(\C)/C(=O)O[C@@H]1[C@@]2([C@H](C3=C4[C@H](C(=O)O[C@H]([C@@]4(CC[C@@H]3[C@@](C2=O)([C@H](C1(C)C)[C@H](C(=O)OC)O)C)C)C5=COC=C5)OC(=O)C)OC(=O)C(C)C)O |
SMILES canonique |
CC=C(C)C(=O)OC1C(C(C2(C3CCC4(C(OC(=O)C(C4=C3C(C1(C2=O)O)OC(=O)C(C)C)OC(=O)C)C5=COC=C5)C)C)C(C(=O)OC)O)(C)C |
Synonymes |
augustineolide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















